(r)-3-(2-Methylphenoxy)pyrrolidine hcl

Stereochemistry Chiral Resolution Enantiomeric Excess

(R)-3-(2-Methylphenoxy)pyrrolidine hydrochloride (CAS 900512-36-9) is a single-enantiomer, 3-substituted pyrrolidine derivative supplied as a hydrochloride salt. It serves as a chiral building block in medicinal chemistry and organic synthesis, characterized by a pyrrolidine ring bearing a 2-methylphenoxy (o-tolyloxy) ether at the (R)-configuration stereocenter.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B12272977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-3-(2-Methylphenoxy)pyrrolidine hcl
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2CCNC2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m1./s1
InChIKeyNKZXZRIELRCGRK-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(2-Methylphenoxy)pyrrolidine HCl: Chemical Identity and Procurement Baseline for the Chiral Research Intermediate


(R)-3-(2-Methylphenoxy)pyrrolidine hydrochloride (CAS 900512-36-9) is a single-enantiomer, 3-substituted pyrrolidine derivative supplied as a hydrochloride salt [1]. It serves as a chiral building block in medicinal chemistry and organic synthesis, characterized by a pyrrolidine ring bearing a 2-methylphenoxy (o-tolyloxy) ether at the (R)-configuration stereocenter [1]. Its primary value in scientific procurement lies in its defined stereochemistry, which distinguishes it from the racemic mixture and the (S)-enantiomer, providing a predefined 3D vector for structure-activity relationship (SAR) exploration and asymmetric synthesis of pharmacologically active scaffolds .

Why Procurement of (R)-3-(2-Methylphenoxy)pyrrolidine HCl Cannot Be Simplified to an In-Class Purchase


Substituting the (R)-enantiomer with its (S)-counterpart (CAS 900512-43-8) or the racemic mixture (CAS 46196-54-7) introduces a critical variable in stereochemical control, which is the primary determinant of biological target engagement for chiral pyrrolidines [1]. The pyrrolidine scaffold is a 'privileged structure' in medicinal chemistry, where the 3D orientation of substituents directly dictates target affinity and selectivity; for example, in related 3-phenoxypyrrolidine series, enantiomers have been shown to display opposite functional activity at neurotransmitter receptors . Without a defined enantiomer, downstream biological screening results become uninterpretable, and the risk of selecting an inactive or off-target stereoisomer during lead optimization is high. The hydrochloride salt form (CAS 900512-36-9) further standardizes solubility and handling compared to the free base (CAS 900572-41-0), making controlled process chemistry and reproducible in vitro assay preparation dependent on procurement of the precise molecular identity [1].

Direct Comparative Evidence for (R)-3-(2-Methylphenoxy)pyrrolidine HCl vs. Closest Analogs


Enantiomeric Identity Defines Pharmacological Starting Point: (R) vs. (S) Stereochemistry

The (R)-enantiomer is the synthetic entry point to a distinct chiral space. The (S)-enantiomer (CAS 900512-43-8) and the target (R)-enantiomer (CAS 900512-36-9) are non-identical molecular entities with unique InChIKeys, confirming they are not interchangeable [1]. In the broader 3-phenoxypyrrolidine class, enantiomeric pairs have demonstrated divergent pharmacological profiles, with one enantiomer often showing significantly enhanced binding affinity for CNS targets . Although a direct head-to-head pharmacological study for this exact pair is not publicly available, the established principle of chiral specificity in drug-receptor interactions dictates that selection of the correct enantiomer is the first and most impactful choice in a screening cascade.

Stereochemistry Chiral Resolution Enantiomeric Excess

Differentiated Salt Form for Enhanced Solution Handling: Hydrochloride vs. Free Base

The hydrochloride salt offers superior aqueous solubility and handling characteristics for in vitro assay preparation compared to the free base form (CAS 900572-41-0) [1]. While the free base has a computed LogP of 1.91, the salt form provides a more crystalline, weighable, and easily dissolved solid, a critical factor for reproducible liquid handling in HTS [1]. The racemic hydrochloride mixture (CAS 1794756-53-8) shares these physical advantages but lacks the stereochemical purity of the single (R)-enantiomer salt.

Solubility Salt Selection Process Chemistry

Chiral Scaffold Provenance for Drug Discovery: Class-Level Validation in CNS Programs

The 3-aryloxypyrrolidine motif is a validated privileged scaffold in central nervous system (CNS) drug discovery, with numerous examples progressing to advanced leads and clinical candidates for neurotransmitter modulation . The (R)-3-(2-methylphenoxy)pyrrolidine core maps onto known pharmacophoric elements for histamine H3 receptor antagonists and norepinephrine reuptake inhibitors, as seen in the drug atomoxetine (which incorporates a 2-methylphenoxy group on a chiral propylamine) [1]. For structure-activity relationship (SAR) programs, having a pre-formed, single-enantiomer fragment eliminates the need for a chiral resolution step during hit-to-lead optimization, accelerating medicinal chemistry timelines.

Privileged Scaffold CNS Drug Discovery Fragment-Based Screening

Validated Procurement Scenarios for (R)-3-(2-Methylphenoxy)pyrrolidine HCl


Enantioselective Synthesis of CNS-Targeted Compound Libraries

The (R)-enantiomer serves as a direct building block for generating libraries of chiral pyrrolidine derivatives for CNS receptor screening panels. Its use is indicated when a stereochemically pure, rigid scaffold is needed to probe 3D pharmacophores of aminergic GPCRs or transporters, directly building on the class-level evidence of pyrrolidine-scaffold bioactivity [REFS-3†1].

Chiral Probe for Fragment-Based Drug Discovery (FBDD)

The compound's molecular weight (213.70 g/mol) and defined chirality make it suitable as a high-quality fragment for FBDD campaigns. Unlike purchasing a racemic fragment, the single (R)-enantiomer simplifies the interpretation of crystallographic or NMR-based fragment screening data, as only one binding mode needs to be resolved, avoiding the ambiguity of interpreting a racemic electron density [REFS-1†1].

Asymmetric Process Chemistry and Chiral Auxiliary Applications

The hydrochloride salt form is the preferred procurement specification for process chemists scaling up asymmetric reactions. Its stable, crystalline nature facilitates accurate weighing and controlled reagent addition, a clear advantage over the hygroscopic or oily free base for developing robust, reproducible synthetic protocols [REFS-2†2].

Metabolite Identification and Analytical Standard Supply

The compound can be procured as a high-purity reference standard (e.g., ≥97% purity) for the identification and quantification of chiral metabolites or impurities in pharmaceutical development, particularly for drug substances containing the 2-methylphenoxy moiety where stereochemical integrity is a critical quality attribute [REFS-1†1].

Quote Request

Request a Quote for (r)-3-(2-Methylphenoxy)pyrrolidine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.